molecular formula C10H9ClO3 B154471 2-Chloro-2-oxo-1-phenylethyl acetate CAS No. 1638-63-7

2-Chloro-2-oxo-1-phenylethyl acetate

Cat. No.: B154471
CAS No.: 1638-63-7
M. Wt: 212.63 g/mol
InChI Key: BERNQQVIUAZUHY-UHFFFAOYSA-N
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Description

2-Chloro-2-oxo-1-phenylethyl acetate (CAS 49845-69-4) is an organochlorine compound with the molecular formula C₁₀H₉ClO₃ and a molar mass of 212.63 g/mol. It is a chiral acyl chloride derivative featuring a phenyl group and an acetyloxy substituent. Key physical properties include a predicted density of 1.265 g/cm³ and a boiling point of 260.5°C . The compound is commonly utilized as an acylating agent in organic synthesis, particularly for introducing acetyl groups into target molecules . Its (R)-enantiomer is often employed in stereoselective reactions, as noted in protocols involving mandelic acid derivatives .

Preparation Methods

Copper-Catalyzed Coupling and Sequential Functionalization

Reaction Overview

A patent detailing the synthesis of structurally related chlorinated phenyl acetates provides a foundational framework for this method . While the target compound differs in substitution patterns, the protocol’s core steps—condensation, chlorination, and esterification—are adaptable.

Initial Condensation

The process begins with o-chloroacetophenone (500 g), para-chlorophenol (1000 g), sodium hydroxide (250 g), and copper powder (40 g) under nitrogen protection . The mixture undergoes heating at reflux for 10 hours, facilitating a Ullmann-type coupling to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone. Copper serves as a catalyst for aryl-ether bond formation, while sodium hydroxide deprotonates phenolic intermediates.

Sulfur-Mediated Rearrangement

The crude ketone is treated with sublimed sulfur (250 g) and morpholine (1000 g) under reflux for 5 hours . This step likely converts the ketone to a thioamide intermediate, though the exact mechanism remains unclear. Subsequent hydrolysis with concentrated hydrochloric acid (1800 mL) and glacial acetic acid (1800 mL) at reflux for 18 hours eliminates sulfur and regenerates the carbonyl group.

Esterification and Purification

The hydrolyzed product is dissolved in ethyl acetate (10,000 mL) and washed with sodium bicarbonate (500 g) to remove acidic byproducts . Final purification via recrystallization from a toluene-sherwood oil mixture yields the target compound in 86% purity (431 g). Adapting this protocol for 2-chloro-2-oxo-1-phenylethyl acetate would require substituting para-chlorophenol with phenylacetic acid derivatives.

Table 1. Key Parameters for Copper-Catalyzed Synthesis

ParameterValue/Detail
CatalystCopper powder (40 g)
Temperature (Condensation)Reflux (~100–120°C)
Reaction Time10 hours (Condensation), 5 hours (Sulfur step)
Yield~86% after purification

Nickel-Catalyzed Condensation and Alkylation

Reaction Design

A greener synthesis route for quinolinones, reported in RSC Advances, employs nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O) and 2,2’-bipyridyl as a catalytic system . Although developed for heterocycles, this method’s modular approach suits ketone-ester hybrids like this compound.

Mechanistic Insights

The protocol involves three stages:

  • Benzophenone Formation : Substituted 2-aminobenzhydrol reacts with Ni(OAc)₂·4H₂O (10 mol%), KOtBu (1.0 equiv.), and K₂CO₃-ethylene glycol (1:5) at 100°C for 4 hours . This step generates a benzophenone intermediate via dehydrogenation.

  • Acetoacetate Alkylation : Ethyl acetoacetate (1.0 equiv.) is introduced, forming a β-keto ester intermediate through Claisen condensation.

  • N-Alkylation : Phenacyl bromide (1.0 equiv.) and DMU-tartaric acid (7:3) facilitate N-alkylation at 100°C for 3 hours .

Adaptation for Target Compound

Replacing ethyl acetoacetate with phenylacetyl chloride and optimizing chlorination post-condensation could yield this compound. For instance, introducing SOCl₂ during the alkylation step may install the chloro group at the α-position of the ketone.

Table 2. Nickel-Catalyzed Reaction Conditions

ComponentRole
Ni(OAc)₂·4H₂OCatalyst (10 mol%)
2,2’-BipyridylLigand (15 mol%)
Temperature100°C (all stages)
Solvent SystemK₂CO₃-ethylene glycol (1:5)

Chloro-Oxo Esterification via Acylating Agents

Methodology from Oxamic Acid Synthesis

A study on urethane synthesis outlines the use of t-butyl-2-chloro-2-oxo acetate as an acylating agent . This reagent’s reactivity toward nucleophiles provides a pathway to chloro-oxo esters.

Acylation Protocol

Primary amines react with t-butyl-2-chloro-2-oxo acetate (1.2 equiv.) in dichloromethane (0.3 M) at 0°C, followed by warming to room temperature . Triethylamine (1.2 equiv.) neutralizes HCl byproducts. For esterification, substituting amines with 1-phenylethanol under similar conditions could yield the target acetate.

Deprotection and Acidification

The t-butyl group is removed via trifluoroacetic acid (TFA, 5.0 equiv.) in dichloromethane, yielding the free acid . Subsequent esterification with acetic anhydride under acidic conditions (e.g., H₂SO₄) would complete the synthesis.

Table 3. Acylation and Deprotection Parameters

StepConditions
Acylation0°C → RT, 4–6 hours, CH₂Cl₂
DeprotectionTFA (5.0 equiv.), RT, 6 hours
EsterificationAcetic anhydride, H₂SO₄, reflux

Comparative Analysis of Methods

Efficiency and Scalability

  • Copper-Catalyzed Route : High yields (86%) but requires toxic reagents like morpholine and sulfur . Scalable for industrial use but necessitates rigorous waste management.

  • Nickel-Catalyzed Route : Eco-friendly (greener solvents) but lower atom economy due to multiple steps . Ideal for lab-scale synthesis with precise temperature control.

  • Acylating Agent Route : Modular and avoids heavy metals, but TFA usage complicates purification . Best suited for small batches requiring high purity.

Reaction Optimization Opportunities

  • Catalyst Screening : Replacing copper with palladium or iron may enhance selectivity in Ullmann couplings.

  • Solvent Systems : Ionic liquids or deep eutectic solvents could improve reaction rates and yields in nickel-catalyzed methods.

  • Chlorination Agents : Exploring N-chlorosuccinimide (NCS) over SOCl₂ might reduce side reactions during α-chlorination.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

  • Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
  • Hydrolysis : The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction : The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
  • Substitution Reactions : Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Hydrolysis : Performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed:
  • Substitution : Formation of amides, esters, or thioesters.
  • Hydrolysis : Formation of phenylacetic acid.
  • Reduction : Formation of 2-hydroxy-2-phenylethyl acetate.

Scientific Research Applications

2-Chloro-2-oxo-1-phenylethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-oxo-1-phenylethyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and keto groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

The structural and functional similarities of 2-chloro-2-oxo-1-phenylethyl acetate to other acyl chlorides and esters provide insights into its reactivity, stability, and applications. Below is a comparative analysis with four related compounds:

Phenylacetyl Chloride (Benzeneacetylchloride, α-(acetyloxy)-, (αR)-)

  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Boiling Point : 200°C
  • Density : 1.188 g/mL
  • Key Differences :
    • Lacks the acetyloxy group present in this compound, resulting in a simpler structure and lower molecular weight.
    • Reduced steric hindrance compared to the phenyl-substituted acetate, leading to faster reaction kinetics in acylation .
    • Lower boiling point (200°C vs. 260.5°C) due to weaker intermolecular forces .

(S)-(-)-2-Acetoxypropionyl Chloride

  • Molecular Formula : C₅H₇ClO₃
  • Molecular Weight : 150.56 g/mol
  • Boiling Point : 163.86°C
  • Density : 1.22 g/cm³
  • Key Differences: Smaller alkyl chain (propionyl vs. phenylethyl) reduces molecular complexity and boiling point. The absence of a phenyl group diminishes aromatic interactions, impacting solubility in non-polar solvents . Used in specialized syntheses requiring short-chain acetylations, unlike the phenyl-bearing main compound .

O-Acetylmandeloyl Chloride

  • Molecular Formula : C₁₀H₉ClO₃ (same as the main compound)
  • The (R)-enantiomer is preferred in asymmetric syntheses, such as the preparation of cefonicid derivatives .

2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide

  • Molecular Formula: C₁₄H₁₀ClNO₂
  • Molecular Weight : 259.69 g/mol
  • Key Differences :
    • Replaces the reactive acyl chloride group with an amide, drastically reducing electrophilicity .
    • The chlorophenyl and phenylamide groups enhance stability but limit utility in acylation reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Primary Use
This compound C₁₀H₉ClO₃ 212.63 260.5 1.265 Acyl chloride, acetate Stereoselective acylation
Phenylacetyl chloride C₈H₇ClO 154.59 200 1.188 Acyl chloride General acylation
(S)-(-)-2-Acetoxypropionyl chloride C₅H₇ClO₃ 150.56 163.86 1.22 Acyl chloride, acetate Short-chain acetylations
2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide C₁₄H₁₀ClNO₂ 259.69 N/A N/A Amide, ketone Amide coupling

Biological Activity

2-Chloro-2-oxo-1-phenylethyl acetate, an organic compound with the molecular formula C10H9ClO3, has gained attention in various fields, particularly for its potential biological activities. This compound features a chloro group, a keto group, and an acetate moiety, which contribute to its distinctive reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its ability to undergo various chemical reactions, which include:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or alcohols.
  • Hydrolysis : The acetate group can be hydrolyzed to yield phenylacetic acid.
  • Reduction : The keto group can be reduced to form the corresponding alcohol.

These reactions are facilitated under specific conditions, such as the presence of bases or acids. The unique structure of this compound allows it to interact with cellular enzymes or receptors, potentially leading to modulation of biochemical pathways and therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It appears to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study focusing on breast cancer cells, treatment with this compound resulted in decreased cell viability and increased markers of apoptosis.

Enzyme Inhibition

Another significant aspect of its biological activity is enzyme inhibition. Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. Among them, one derivative exhibited an EC50 value of 0.10 mg/L against sensitive strains of Botrytis cinerea, indicating potent antifungal properties. This study highlights the compound's potential use in agricultural applications as a fungicide .

Investigation into Anticancer Effects

A recent investigation into the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. Results showed that at higher concentrations (above 50 µM), there was a significant reduction in cell proliferation and an increase in apoptotic markers compared to control groups.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Phenylacetic Acid Lacks chloro and keto groupsLimited antimicrobial activity
2-Chloro-2-Oxo-1-Phenylethanol Contains a hydroxyl group instead of an acetate groupAltered reactivity; reduced bioactivity
2-Chloro-2-Oxo-1-Phenylpropanoic Acid Features a propanoic acid groupAffects solubility and reactivity

The table above illustrates how structural modifications impact the biological activity of related compounds compared to this compound.

Properties

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERNQQVIUAZUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10870897
Record name 1-(Chloroformyl)benzyl acetate
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Molecular Weight

212.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1638-63-7
Record name O-Acetylmandeloyl chloride
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